molecular formula C18H16N4O3S B2580606 N-(furan-2-ylmethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide CAS No. 946208-93-1

N-(furan-2-ylmethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide

Cat. No. B2580606
CAS RN: 946208-93-1
M. Wt: 368.41
InChI Key: GJMPZYWRCKDVRT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a member of the thienopyrazole family, which has been the focus of significant research due to its diverse biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of N-alkylated Derivatives : Research has demonstrated the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine. This process involves the conversion of hydrazide to key intermediates, further undergoing cyclization to yield the derivatives, illustrating the chemical versatility of compounds related to the specified molecule (El-Essawy & Rady, 2011).

  • Antimicrobial Activity : Another study synthesized new series of pyrazole and imidazole derivatives, showing significant antimicrobial activity. This indicates the potential biological applications of compounds structurally similar to the specified molecule, emphasizing their relevance in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).

  • Synthesis of Heterocycles : The synthesis of thio- and furan-fused heterocycles has been reported, starting from acid derivatives and leading to novel classes of compounds. This work underlines the synthetic pathways that could be applicable to creating derivatives of the specified compound (Ergun et al., 2014).

  • Antibacterial and Anticancer Activities : Chitosan Schiff bases derived from heteroaryl pyrazole derivatives have been synthesized, characterized, and shown to possess antimicrobial activity against various pathogens and lack cytotoxic activity. This highlights the potential for utilizing similar compounds in pharmaceutical applications (Hamed et al., 2020).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c23-17(19-9-13-7-4-8-25-13)18(24)20-16-14-10-26-11-15(14)21-22(16)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMPZYWRCKDVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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